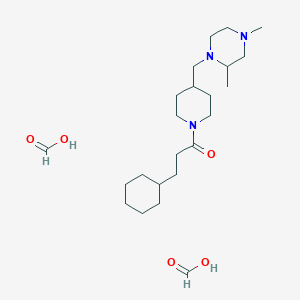

3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate

Description

Properties

IUPAC Name |

3-cyclohexyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N3O.2CH2O2/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19;2*2-1-3/h18-20H,3-17H2,1-2H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYGXHPFBDAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3CCCCC3)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings through a detailed analysis of existing literature.

The compound's molecular formula is , with a molecular weight of approximately 396.55 g/mol. Its structure features a cyclohexyl group and piperazine moieties, which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine and piperidine derivatives are known to act as modulators of serotonin and dopamine receptors, which play crucial roles in mood regulation and neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Effects

Studies suggest that the compound may possess antidepressant-like effects in animal models. It appears to enhance serotonin levels by inhibiting the reuptake of this neurotransmitter, similar to selective serotonin reuptake inhibitors (SSRIs).

2. Anxiolytic Properties

Preclinical trials have shown that this compound can reduce anxiety-like behavior in rodents, indicating potential use as an anxiolytic agent. The modulation of GABAergic pathways may contribute to these effects.

3. Neuroprotective Effects

There is evidence suggesting that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and efficacy of the compound:

- Dosing Regimens: Different dosing regimens were tested to evaluate the optimal therapeutic window.

- Behavioral Tests: Standardized tests such as the forced swim test (FST) and elevated plus maze (EPM) were employed to assess antidepressant and anxiolytic effects.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of MAO activity | |

| In Vivo | Antidepressant-like effects in FST | |

| In Vivo | Anxiolytic effects observed in EPM |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1: A study involving chronic stress models showed significant reductions in anxiety-like behaviors following treatment with the compound.

- Case Study 2: Another investigation focused on its neuroprotective effects in models of Alzheimer's disease, where it was found to improve cognitive function and reduce amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Below is a comparative analysis based on structural and functional analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity :

- The target compound employs piperidine-piperazine fusion, favoring rigidity and receptor-binding versatility. In contrast, compounds 4g and 4h incorporate benzodiazepine/oxazepine and coumarin systems, which are associated with DNA intercalation or serotonin receptor modulation .

- The diformate ester in the target compound may improve solubility compared to the coumarin-based lipophilic structures of 4g and 4h.

Pharmacological Implications: Piperazine derivatives are often linked to dopamine or serotonin receptor antagonism (e.g., antipsychotics), whereas benzodiazepines/oxazepines (as in 4g/4h) are classical anxiolytics or anticonvulsants .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step alkylation and esterification, whereas 4g/4h require coumarin-tetrazole coupling, which may involve click chemistry or photochemical reactions .

Q & A

Q. What are the key parameters for optimizing the synthesis of this compound to enhance yield and purity?

- Methodological Answer : Synthesis optimization requires:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) improve reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C under inert atmospheres (e.g., nitrogen) to prevent degradation .

- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) may accelerate coupling reactions .

- Purification : Column chromatography or preparative HPLC isolates the target compound from by-products .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

- Methodological Answer : Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure and functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar piperazine derivatives .

- HPLC-PDA : Ensures >95% purity by detecting UV-active impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes/receptors (e.g., kinases or GPCRs) using the compound’s 3D structure .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability in physiological conditions (e.g., solvation effects) .

- Pharmacophore Mapping : Identifies critical functional groups (e.g., piperazine rings) for target engagement .

- Validation : Cross-referencing with experimental data (e.g., IC50 values) refines predictive accuracy .

Q. How can contradictions in biological activity data across experimental models be resolved?

- Methodological Answer :

- Model Standardization : Use isogenic cell lines or genetically uniform animal models to reduce variability .

- Dose-Response Curves : Establish EC50/IC50 values under consistent conditions (e.g., serum-free media) .

- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and enzymatic assays (function) .

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., pH, temperature) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Systematically alter substituents (e.g., cyclohexyl vs. aryl groups) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute piperazine with morpholine or piperidine to evaluate metabolic stability .

- In Silico QSAR : Build quantitative models correlating logP or polar surface area with bioavailability .

- High-Throughput Screening (HTS) : Test derivatives against diverse target libraries to identify off-target effects .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction kinetics for real-time optimization .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.